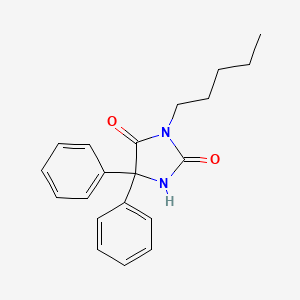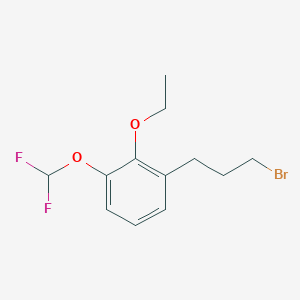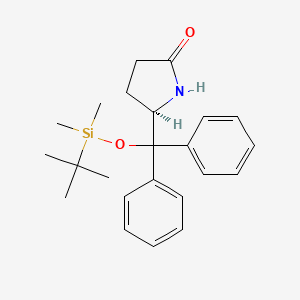
(R)-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidin-2-one core, which is functionalized with a tert-butyldimethylsilyl group and a diphenylmethyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of the diphenylmethyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyrrolidin-2-one ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one: The stereoisomer of the compound with different spatial arrangement.
3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one: A similar compound lacking the diphenylmethyl group.
4-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one: Another related compound with a different substitution pattern.
Uniqueness
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of tert-butyldimethylsilyl and diphenylmethyl groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C23H31NO2Si |
|---|---|
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
(5R)-5-[[tert-butyl(dimethyl)silyl]oxy-diphenylmethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H31NO2Si/c1-22(2,3)27(4,5)26-23(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20-16-17-21(25)24-20/h6-15,20H,16-17H2,1-5H3,(H,24,25)/t20-/m1/s1 |
Clé InChI |
NHSKIYMMFKBWOB-HXUWFJFHSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC([C@H]1CCC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(C1CCC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


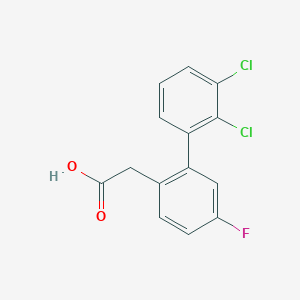

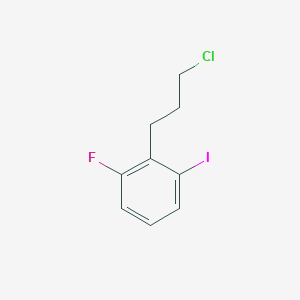
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
![Triethyl[(naphthalen-1-yl)methyl]silane](/img/structure/B14066436.png)
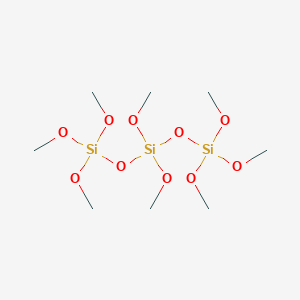
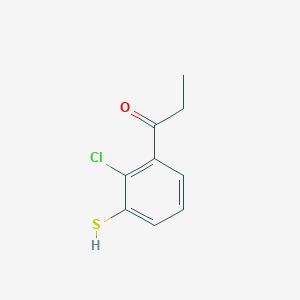
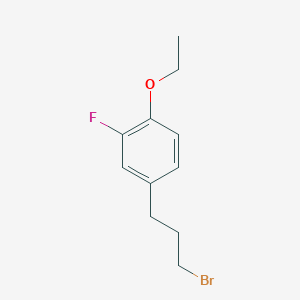
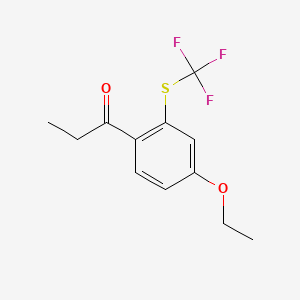


![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)
